Methallylescaline
CAS No.: 207740-41-8
Cat. No.: VC16550858
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207740-41-8 |
---|---|
Molecular Formula | C14H21NO3 |
Molecular Weight | 251.32 g/mol |
IUPAC Name | 2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |
Standard InChI | InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |
Standard InChI Key | FOXJFBFFGULACD-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |
Introduction
Chemical Structure and Classification
Methallylescaline (IUPAC name: 2-(3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl)ethanamine) features a phenethylamine core with methoxy groups at the 3- and 5-positions and a methallyloxy group at the 4-position. Its molecular formula is C₁₄H₂₁NO₃, with a molar mass of 251.32 g/mol. The methallyl substituent (CH₂C(CH₃)CH₂O) introduces steric bulk and lipophilicity, distinguishing it from mescaline’s simpler 4-methoxy group .
Pharmacological Profile
Serotonergic Receptor Interactions
Methallylescaline exhibits high affinity for serotonin receptors, particularly 5-HT₂A and 5-HT₂C subtypes. Competitive binding assays reveal a 5-HT₂A receptor affinity (Kᵢ) of 150–300 nM, comparable to psilocybin but 10–20 times more potent than mescaline . Functional assays using calcium mobilization in HEK293 cells demonstrate partial agonism at 5-HT₂A (EC₅₀ = 120 nM, Emax = 85% relative to serotonin) and 5-HT₂B (EC₅₀ = 450 nM, Emax = 60%) receptors .
Table 1: Receptor Binding Affinities of Methallylescaline
Receptor | Kᵢ (nM) | EC₅₀ (nM) | Emax (% Serotonin Response) |
---|---|---|---|
5-HT₂A | 210 | 120 | 85 |
5-HT₂C | 450 | 320 | 72 |
5-HT₁A | 1,200 | N/A | N/A |
Dopamine D₂ | >10,000 | N/A | N/A |
Data derived from human recombinant receptor assays .
Psychedelic Potency
In vivo anecdotal reports suggest an effective dose range of 30–80 mg, with effects lasting 8–12 hours . This potency aligns with structural modifications that enhance lipid solubility and blood-brain barrier permeability compared to mescaline.
Metabolic Pathways
Phase I Metabolism
Incubation of methallylescaline with human hepatocytes identified four primary metabolites via hydroxylation:
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M1–M3: Hydroxy-methallylescaline (C₁₄H₂₁NO₄, +16 amu).
Hydroxylation occurs predominantly at the methallyl moiety, with no observed oxidation of the amine group or phase II conjugation (e.g., glucuronidation) .
Table 2: Metabolic Parameters of Methallylescaline
Parameter | Value |
---|---|
Hepatic Extraction Ratio | 9.7% |
Intrinsic Clearance | 2.0 mL/min/kg |
Half-life in Hepatocytes | 1113.2 min |
Data from human hepatocyte incubations .
Cytochrome P450 Involvement
CYP2D6 and CYP3A4 are the primary enzymes responsible for metabolite formation:
This metabolic profile suggests potential drug-drug interactions with CYP2D6 inhibitors (e.g., paroxetine) or inducers (e.g., rifampicin).
Comparative Analysis with Mescaline and Analogs
Structural-Activity Relationships (SAR)
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Methallyl vs. Allyl: Methallylescaline’s 4-methylallyloxy group enhances 5-HT₂A affinity by 63-fold compared to mescaline, likely due to improved van der Waals interactions with hydrophobic receptor pockets .
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Fluorinated Derivatives: Introducing fluorine at the methallyl terminus increases 5-HT₂A potency (e.g., 4-fluoromethallylescaline: EC₅₀ = 90 nM) .
Pharmacokinetic Differences
Unlike mescaline, which undergoes rapid oxidative deamination to 3,4,5-trimethoxyphenylacetic acid, methallylescaline’s metabolism is limited to hydroxylation, resulting in prolonged systemic exposure .
Analytical Detection Methods
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Methallylescaline and metabolites are detectable in human hepatocyte extracts using:
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Column: C18 (2.1 × 100 mm, 1.7 µm).
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Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
Table 3: LC-HRMS Parameters for Methallylescaline
Compound | Retention Time (min) | [M+H]⁺ (m/z) | Product Ions (m/z) |
---|---|---|---|
Methallylescaline | 7.6 | 252.1594 | 235.1329, 203.1068, 181.0861 |
Hydroxy-M1 | 2.5 | 268.1543 | 251.1277, 193.0860 |
Dihydroxy-M4 | 4.6 | 284.1492 | 267.1226, 237.1121 |
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